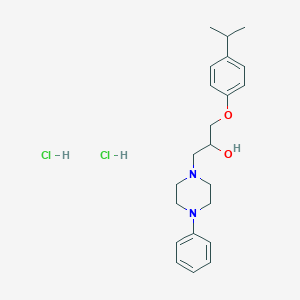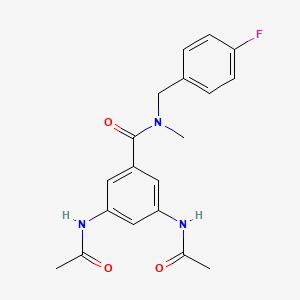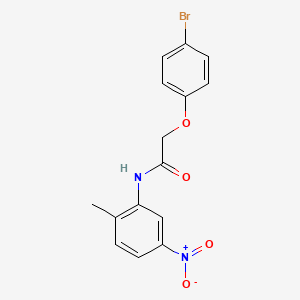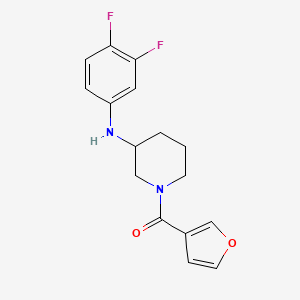
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as IPPH, is a chemical compound that belongs to the family of beta-blockers. It has been extensively studied for its potential use in treating various medical conditions, including hypertension, angina, and arrhythmia. IPPH is a potent beta-adrenergic receptor antagonist that works by blocking the effects of adrenaline and noradrenaline on the heart and blood vessels.
作用機序
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride works by blocking the beta-adrenergic receptors in the heart and blood vessels. These receptors are responsible for the effects of adrenaline and noradrenaline on the cardiovascular system. By blocking these receptors, 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride reduces the effects of these hormones, resulting in a decrease in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects. It reduces the release of renin from the kidneys, which in turn reduces the production of angiotensin II, a potent vasoconstrictor. This results in a decrease in blood pressure. 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride also reduces the release of aldosterone, a hormone that promotes sodium retention and potassium excretion. This results in a decrease in fluid retention and a decrease in blood volume.
実験室実験の利点と制限
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize in large quantities. However, 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has some limitations for use in lab experiments. It is a potent beta-blocker and can have significant effects on the cardiovascular system. Care must be taken to ensure that appropriate controls are used to account for these effects.
将来の方向性
There are several future directions for research on 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is the potential use of 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in treating psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the development of new synthesis methods for 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride that are more efficient and environmentally friendly. Finally, there is a need for further research on the long-term effects of 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride on the cardiovascular system and other organs.
合成法
The synthesis of 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction of 4-isopropylphenol with 4-phenylpiperazine in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with propanol and hydrochloric acid to obtain the dihydrochloride salt of 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. This synthesis method has been optimized to produce high yields of pure 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride with minimal impurities.
科学的研究の応用
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential use in treating hypertension, angina, and arrhythmia. It has been shown to be effective in reducing blood pressure, heart rate, and cardiac output in animal models. In addition, 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been investigated for its potential use in treating anxiety, depression, and other psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-18(2)19-8-10-22(11-9-19)26-17-21(25)16-23-12-14-24(15-13-23)20-6-4-3-5-7-20;;/h3-11,18,21,25H,12-17H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLILFWRQKLLJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-iodo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B5054041.png)

![1-methyl-4-[4-(methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B5054064.png)

![ethyl 4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoate](/img/structure/B5054079.png)

![2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5054084.png)

![5-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5054102.png)
![4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B5054113.png)
![3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B5054117.png)
![N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5054125.png)
![3-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5054129.png)
